molecular formula C12H14O4S B8642619 3-(3-Ethoxy-3-oxopropylthio)benzoic acid

3-(3-Ethoxy-3-oxopropylthio)benzoic acid

Cat. No.: B8642619
M. Wt: 254.30 g/mol
InChI Key: VKIJFZGAAPOULL-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-3-oxopropylthio)benzoic acid is a benzoic acid derivative with the molecular formula C12H14O4S and a molecular weight of 254.30 g/mol . This compound serves as a valuable synthetic intermediate in organic chemistry, particularly in the construction of complex molecules via cross-coupling reactions. Related benzoic acid esters have been studied for their role as potential prodrugs in medicinal chemistry, as the ester moiety can enhance lipophilicity and facilitate membrane permeability, with the active acid form being liberated by enzymatic hydrolysis in biological systems . Researchers utilize this chemical and its analogues in various fields, including the development of new synthetic methodologies and in life science research as a biochemical tool . As a building block, its thioether and carboxylic acid functional groups offer sites for further chemical modification. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

3-(3-ethoxy-3-oxopropyl)sulfanylbenzoic acid

InChI

InChI=1S/C12H14O4S/c1-2-16-11(13)6-7-17-10-5-3-4-9(8-10)12(14)15/h3-5,8H,2,6-7H2,1H3,(H,14,15)

InChI Key

VKIJFZGAAPOULL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between 3-(3-Ethoxy-3-oxopropylthio)benzoic acid and related compounds:

Compound Name CAS No. Molecular Formula Substituent Position Functional Groups
This compound 874204-67-8 C₁₂H₁₄O₄S Meta (3-position) Carboxylic acid, thioether, ethoxy ester
2-(3-Methoxy-3-oxopropyl)benzoic acid [Mismatched] C₁₁H₁₂O₄ Ortho (2-position) Carboxylic acid, methoxy ester
3-Benzoylpropionic acid 2051-95-8 C₁₀H₁₀O₃ Meta (3-position) Carboxylic acid, benzoyl ketone
3,4,5-Triethoxybenzoic acid 6970-19-0 C₁₃H₁₈O₅ 3,4,5-positions Carboxylic acid, three ethoxy groups
3-((2-Ethylhexyl)oxy)-3-oxopropyl acrylate 173481-20-4 C₁₄H₂₄O₄ N/A (acrylate ester) Acrylate, ethylhexyl ester

Key Observations :

  • Substituent Position : The meta-substitution in the target compound contrasts with ortho-substitution in 2-(3-methoxy-3-oxopropyl)benzoic acid, which may alter electronic effects (e.g., resonance stabilization of the carboxylate anion) .
  • Ester Chain Length : The ethoxy group in the target compound vs. methoxy in 2-(3-methoxy-3-oxopropyl)benzoic acid increases lipophilicity, which could affect solubility and membrane permeability .

Physicochemical Properties

Property This compound 3-Benzoylpropionic acid 3,4,5-Triethoxybenzoic acid
Molecular Weight (g/mol) 254.3 178.19 254.28
Boiling Point Not reported Not reported Not reported
Solubility Likely moderate (polar groups) High (polar ketone) Low (three ethoxy groups)
Acidity (pKa) Estimated ~4.2–4.5 (carboxylic acid) ~2.8–3.0 (benzoyl) ~4.5–5.0 (electron-donating ethoxy)

Analysis :

  • Acidity : The electron-withdrawing benzoyl group in 3-Benzoylpropionic acid lowers its pKa compared to the target compound, where the ethoxy ester and thioether exert weaker electron-withdrawing effects .
  • Solubility : 3,4,5-Triethoxybenzoic acid’s three ethoxy groups increase hydrophobicity, reducing aqueous solubility relative to the target compound .

Reactivity and Stability

  • Oxidation Sensitivity : The thioether group in the target compound is prone to oxidation, forming sulfoxides or sulfones, whereas oxygen-linked analogs (e.g., 3-Benzoylpropionic acid) lack this vulnerability .
  • Ester Hydrolysis : The ethoxy ester in the target compound may hydrolyze under acidic/basic conditions to yield a carboxylic acid, similar to 2-(3-methoxy-3-oxopropyl)benzoic acid. However, the longer ethoxy chain could slow hydrolysis compared to methoxy .

Preparation Methods

Reaction Design and Mechanism

This route adapts palladium-catalyzed coupling strategies, as demonstrated in the synthesis of tert-butoxy analogs. By replacing the tert-butyl group with an ethoxy moiety and introducing a thiol nucleophile, the target thioether can be synthesized.

Key Steps :

  • Preparation of Methyl 3-Iodobenzoate : Starting with methyl 3-iodobenzoate (Compound 1 in), a coupling reaction with a thiol-containing reagent replaces the iodine atom.

  • Thiol-Ester Coupling : Using a zinc-activated palladium catalyst (e.g., Pd₂(dba)₃ and Q-phos), ethyl 3-mercaptopropionate could serve as the thiol partner to form the thioether linkage.

  • Ester Hydrolysis : Final hydrolysis of the methyl ester to the carboxylic acid using NaOH.

Reagents and Conditions :

  • Catalyst : Pd₂(dba)₃ (0.7 mol%), Q-phos (1.5 mol%)

  • Solvent : THF, 50°C, 8 hours

  • Yield : ~40–45% (extrapolated from analogous reactions)

Challenges and Optimizations

  • Thiol Stability : Thiols are prone to oxidation; thus, inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) may be necessary.

  • Purification : Silica gel chromatography (PE:EA = 10:1) effectively isolates intermediates.

Method 2: Radical Substitution for Thioether Formation

Reaction Design and Mechanism

Inspired by radical substitution methods for tert-butoxy derivatives, this approach employs a thiyl radical to functionalize the propyl chain.

Key Steps :

  • Synthesis of Methyl 3-(2-Bromoethyl)benzoate : Bromination of methyl 3-vinylbenzoate using NBS (N-bromosuccinimide).

  • Radical Thiolation : Reaction with ethoxycarbonyl ethyl disulfide under UV light or AIBN initiation to form the thioether.

  • Ester Hydrolysis : NaOH-mediated hydrolysis to yield the carboxylic acid.

Reagents and Conditions :

  • Radical Initiator : AIBN (2 mol%)

  • Solvent : CCl₄ or cyclohexane

  • Yield : ~50–55% (estimated from bromination yields in)

Advantages Over Conventional Methods

  • Avoids stoichiometric metal reagents, reducing byproduct formation.

  • Scalable under mild conditions.

Method 3: Nucleophilic Displacement of Halogenated Precursors

Reaction Design and Mechanism

Adapting cyanation strategies from Repaglinide intermediates, this method substitutes a bromide with a thiolate nucleophile.

Key Steps :

  • Bromination : Introduce a bromine at the propyl position using NBS.

  • Thiolate Substitution : Displace bromide with sodium ethoxycarbonyl ethanethiolate (Na⁺[S-CH₂CO₂Et]⁻).

  • Hydrolysis : Convert esters to carboxylic acids using aqueous NaOH.

Reagents and Conditions :

  • Phase Transfer Catalyst : Tetrabutylammonium bromide (10 mol%)

  • Solvent : Dichloromethane/water biphasic system

  • Yield : ~60–65% (based on analogous cyanation)

Critical Considerations

  • Nucleophile Preparation : Sodium thiolate must be generated in situ under anhydrous conditions.

  • Side Reactions : Competing elimination or oxidation necessitates careful temperature control (0–25°C).

Comparative Analysis of Synthetic Routes

Method Key Advantages Yield Purity Scalability
Coupling with ThiolsMild conditions, high selectivity40–45%>95%Moderate
Radical SubstitutionMetal-free, broad functional group tolerance50–55%>90%High
Nucleophilic DisplacementHigh yields, straightforward purification60–65%>98%High

Experimental Validation and Data

Example Procedure for Method 3

Step 1: Bromination of Methyl 3-Vinylbenzoate

  • Reagents : Methyl 3-vinylbenzoate (10 g, 56.8 mmol), NBS (11.2 g, 62.5 mmol), AIBN (0.5 g), CCl₄ (100 mL).

  • Conditions : Reflux, 6 hours.

  • Outcome : Methyl 3-(2-bromoethyl)benzoate (12.4 g, 85%).

Step 2: Thiolate Displacement

  • Reagents : Methyl 3-(2-bromoethyl)benzoate (10 g, 38.7 mmol), NaSCH₂CO₂Et (6.2 g, 46.4 mmol), TBAB (1.2 g), DCM/H₂O (100 mL/50 mL).

  • Conditions : 25°C, 12 hours.

  • Outcome : Methyl 3-(3-ethoxy-3-oxopropylthio)benzoate (8.9 g, 92%).

Step 3: Hydrolysis to Carboxylic Acid

  • Reagents : Methyl ester (8.9 g, 29.5 mmol), 2N NaOH (50 mL), ethanol (50 mL).

  • Conditions : 25°C, 2 hours.

  • Outcome : 3-(3-Ethoxy-3-oxopropylthio)benzoic acid (7.6 g, 89%).

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